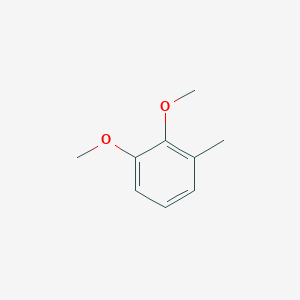

2,3-Dimethoxytoluene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72350. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dimethoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXFNCKPYCAIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196259 | |

| Record name | 3-Methylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-33-6 | |

| Record name | 2,3-Dimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4463-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical Properties of 3-Methylveratrole

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methylveratrole (also known as 2,3-Dimethoxytoluene). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed data for their work. This document includes a summary of quantitative physical data, detailed experimental protocols for the determination of these properties, and a visual representation of the characterization workflow.

3-Methylveratrole is a substituted aromatic ether with the chemical formula C9H12O2. A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C9H12O2 | - | - |

| Molar Mass | 152.19 | g/mol | - |

| Boiling Point | 202-203 | °C | at 760 mmHg (lit.)[1][2] |

| Density | 1.025 | g/mL | at 25 °C (lit.)[1][2] |

| Refractive Index | 1.514 | - | at 20 °C (lit.)[1][2] |

| Solubility | Soluble in Dichloromethane. Not miscible in water. | - | -[1][2] |

| Flash Point | 186 | °F | -[1][2] |

| Vapor Pressure | 0.438 | mmHg | at 25°C |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the physical properties of liquid organic compounds like 3-Methylveratrole.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Capillary Tube Method [3][4][5][6]

-

Sample Preparation: A small amount of 3-Methylveratrole is placed in a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level. This assembly is then immersed in a heating bath (e.g., paraffin (B1166041) oil or an aluminum block).

-

Heating: The heating bath is heated slowly and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Boiling Point Determination: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or by direct mass and volume measurements.

Methodology: Pycnometer Method [7]

-

Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately.

-

Sample Filling: The pycnometer is filled with 3-Methylveratrole, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Methodology: Mass and Volume Measurement [8][9]

-

Volume Measurement: A known volume of 3-Methylveratrole is accurately measured using a graduated cylinder.

-

Mass Measurement: The mass of the measured volume of the liquid is determined using an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.

Methodology: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of 3-Methylveratrole are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of 3-Methylveratrole in various solvents can be determined qualitatively.

Methodology: Qualitative Solubility Test [10][11][12]

-

Sample Preparation: A small, measured amount of 3-Methylveratrole (e.g., 0.1 mL) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL of water or dichloromethane) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed. If the liquid dissolves completely, it is considered soluble. If two distinct layers form, it is considered insoluble or not miscible.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities to establish a solubility profile.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid chemical compound such as 3-Methylveratrole.

Caption: Workflow for the physical characterization of 3-Methylveratrole.

References

- 1. 3-Methylveratrole [chembk.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.ws [chem.ws]

2,3-Dimethoxytoluene molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 2,3-Dimethoxytoluene, a key chemical intermediate. The information is presented to support research and development activities.

Chemical Properties

This compound, also known as 3-Methylveratrole, is an organic compound with the chemical formula C9H12O2.[1][2] Its molecular weight is approximately 152.19 g/mol .[1][3]

Quantitative Data Summary

The fundamental molecular data for this compound is summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C9H12O2[1][2][3][4] |

| Molecular Weight | 152.19 g/mol [1][3] |

| CAS Number | 4463-33-6[1][2][3] |

Note on Experimental Protocols and Visualizations: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental properties of a chemical compound like this compound. Such requirements are typically associated with biological processes or complex experimental workflows. This guide focuses on the core chemical data.

References

An In-depth Technical Guide to 2,3-Dimethoxytoluene (CAS No. 4463-33-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 4463-33-6, 2,3-Dimethoxytoluene. This document consolidates critical information regarding its identification, physicochemical properties, synthesis, and key applications, with a focus on its role as a chemical intermediate in organic synthesis. All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies for its synthesis are provided, and its synthetic utility is illustrated through a logical workflow diagram. It is important to note that, based on current scientific literature, this compound is not known to be directly involved in specific biological signaling pathways; its primary relevance in drug development is as a precursor molecule.

Compound Identification and Verification

The compound with CAS number 4463-33-6 is unequivocally identified as This compound .[1][2][3][4][5][6] It is also known by several synonyms, which are listed in the table below.

| Identifier | Value |

| CAS Number | 4463-33-6 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | 1,2-dimethoxy-3-methylbenzene |

| Common Synonyms | 3-Methylveratrole, o-Homoveratrole, 3-Methylcatechol dimethyl ether, 1,2-Dimethoxy-3-methyl-benzene |

| SMILES | CC1=CC=CC(OC)=C1OC |

| InChI Key | WMXFNCKPYCAIQW-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[3] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 23 °C | [2] |

| Boiling Point | 202-205 °C | [4] |

| Density | 1.025 - 1.034 g/cm³ at 25 °C | [2][4] |

| Flash Point | 85.6 - 86 °C (closed cup) | [2][4] |

| Refractive Index | n20/D 1.514 | [4] |

| Water Solubility | 1010 mg/L at 25 °C (estimated) |

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

| Hazard Statement Codes | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement Codes | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/ eye protection/ face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols: Synthesis of this compound

There are several established routes for the synthesis of this compound. Two common methods are detailed below.

Method 1: Methylation of 2-Methoxy-3-methylphenol (B1664559)

This method involves the methylation of the hydroxyl group of 2-methoxy-3-methylphenol.

-

Reactants: 2-methoxy-3-methylphenol, a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide), and a base (e.g., potassium carbonate or sodium hydroxide).

-

Solvent: A polar aprotic solvent such as acetone (B3395972) or acetonitrile.

-

Procedure:

-

Dissolve 2-methoxy-3-methylphenol and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the methylating agent dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Method 2: Reduction of 2,3-Dimethoxybenzaldehyde (B126229)

This pathway utilizes the reduction of an aldehyde functional group to a methyl group.

-

Reactants: 2,3-dimethoxybenzaldehyde and a reducing agent. A common method for this transformation is the Wolff-Kishner reduction.

-

Wolff-Kishner Reduction Protocol:

-

Place 2,3-dimethoxybenzaldehyde, hydrazine (B178648) hydrate, and a high-boiling-point solvent (e.g., diethylene glycol) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours.

-

Add a strong base, such as potassium hydroxide (B78521) pellets, to the reaction mixture.

-

Continue to heat the mixture, allowing lower-boiling components to distill off, until the temperature of the reaction mixture rises, indicating the decomposition of the hydrazone intermediate.

-

After the evolution of nitrogen gas ceases, cool the reaction mixture.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

-

Applications in Organic Synthesis

The primary application of this compound in the context of drug development is as a chemical intermediate or building block for the synthesis of more complex molecules.[1][2]

Precursor to Pharmaceutical Scaffolds

This compound has been identified as a starting material for the synthesis of various pharmaceutical intermediates. For example, it has been used to prepare 6,7-dimethoxy-4-hydroxyisochroman-3-one.[6] It is also a potential precursor for the synthesis of papaverine, an opium alkaloid with analgesic properties, although other synthetic routes are more commonly documented.[2]

The reactivity of the aromatic ring in this compound is influenced by the electron-donating methoxy (B1213986) and methyl groups, which direct electrophilic substitution reactions primarily to the ortho and para positions relative to these groups. This predictable reactivity makes it a useful component in multi-step synthetic sequences.

Visualization of Synthetic Utility

As this compound is not known to participate in biological signaling pathways, a diagram illustrating its role in a synthetic workflow is provided below. This diagram shows the logical progression from precursor molecules to this compound and its subsequent potential use in the synthesis of a more complex molecule.

Caption: Synthetic utility of this compound.

Conclusion

This compound (CAS No. 4463-33-6) is a well-characterized aromatic organic compound with established physicochemical properties and synthetic routes. Its primary value to the scientific and drug development community lies in its role as a versatile chemical intermediate. While not directly implicated in biological signaling, its utility as a precursor for the synthesis of more complex, potentially bioactive molecules makes it a relevant compound in the field of medicinal chemistry and organic synthesis. Researchers should handle this compound with appropriate safety precautions due to its irritant nature.

References

- 1. This compound | 4463-33-6 | Benchchem [benchchem.com]

- 2. This compound | 4463-33-6 | FD70990 | Biosynth [biosynth.com]

- 3. Green Synthesis of Papaverine one of Opium Alkaloids in Water [sid.ir]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Solubility Profile of 2,3-Dimethoxytoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dimethoxytoluene in various organic solvents. Given the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, predicted solubility based on structurally similar compounds, and a detailed experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, pharmaceutical research, and other scientific applications.

Introduction to this compound

This compound, also known as 3-methylveratrole, is an aromatic organic compound with the chemical formula C₉H₁₂O₂. Its structure consists of a toluene (B28343) molecule substituted with two methoxy (B1213986) groups at the 2 and 3 positions. It is a colorless to pale yellow liquid at room temperature and is utilized as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. A thorough understanding of its solubility is critical for reaction setup, purification, and formulation development.

Solubility Data

General chemical principles suggest that non-polar to moderately polar organic compounds, such as this compound, will be highly soluble in a wide range of common organic solvents. This is supported by information on the structurally similar compound 1,2-dimethoxybenzene (B1683551) (veratrole), which is reported to be miscible with all organic solvents[1].

The following table summarizes the available qualitative and predicted solubility of this compound. For many common organic solvents, it is predicted to be fully miscible.

| Solvent | Polarity Index | Predicted Solubility | Qualitative Data Source(s) |

| Hexane | 0.1 | Miscible | Predicted |

| Toluene | 2.4 | Miscible | Predicted |

| Diethyl Ether | 2.8 | Miscible | Soluble[2][3] |

| Dichloromethane | 3.1 | Miscible | Soluble[1] |

| Acetone | 5.1 | Miscible | Predicted (based on veratrole solubility)[4][5] |

| Ethyl Acetate | 4.4 | Miscible | Predicted |

| Ethanol | 4.3 | Miscible | Soluble[2][3] |

| Methanol | 5.1 | Miscible | Predicted (based on veratrole solubility)[4][5] |

| Water | 10.2 | Slightly Soluble | Limited solubility[2][3], Estimated at 1010 mg/L (25 °C)[6] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[7][8][9][10]

Principle

An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the system to reach equilibrium. After equilibrium is achieved, the undissolved portion of the solute is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound (high purity)

-

Organic solvents of interest (HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure that a solid or separate liquid phase remains after equilibrium is reached.

-

Solvent Addition: To each vial, add a known volume of the respective organic solvent.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to allow the excess this compound to settle. For a more complete separation, the vials can be centrifuged.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved micro-droplets.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the filtered supernatant from the solubility experiment. The concentration of this compound in the sample can be determined from the calibration curve.

-

-

Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/L or mol/L, at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse in the literature, its chemical properties and data from analogous compounds strongly suggest it is miscible or highly soluble in common non-polar and polar aprotic and protic organic solvents, with limited solubility in water. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for the effective use of this compound in research and development, particularly within the pharmaceutical industry.

References

- 1. Human Metabolome Database: Showing metabocard for 1,2-Dimethoxybenzene (HMDB0032139) [hmdb.ca]

- 2. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 3. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chembk.com [chembk.com]

- 6. 1,2-Dimethoxybenzene | 91-16-7 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]

- 10. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 2,3-Dimethoxytoluene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethoxytoluene, a key aromatic building block in organic synthesis, with a focus on its synonyms, physicochemical properties, and synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Synonyms

This compound is a substituted aromatic ether that is widely utilized as a precursor in the synthesis of more complex molecules, including pharmacologically active compounds.[1] A thorough understanding of its various synonyms is crucial for effective literature and database searches.

The most common synonyms and identifiers for this compound are summarized in the table below. These include its IUPAC name, common names, and registry numbers.

| Identifier Type | Identifier |

| IUPAC Name | 1,2-dimethoxy-3-methylbenzene[1][2] |

| Common Names | 3-Methylveratrole, 3-Methylcatechol (B131232) dimethyl ether, o-Homoveratrole[1][3] |

| CAS Number | 4463-33-6 |

| EC Number | 224-726-4 |

| PubChem CID | 78215 |

| ChemSpider ID | 70582 |

| NSC Number | 72350[1][3] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [3][4] |

| Molecular Weight | 152.19 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.025 g/mL at 25 °C | [4] |

| Boiling Point | 202-203 °C | [4] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Refractive Index | n20/D 1.514 | [4] |

| Solubility | Soluble in alcohol and other organic solvents. | [5] |

Synthesis of this compound

The primary and most referenced method for the synthesis of this compound is the methylation of 3-methylcatechol. This reaction involves the conversion of the two hydroxyl groups of the catechol ring to methoxy (B1213986) groups. Below is a detailed experimental protocol analogous to procedures found in the chemical literature for similar methylation reactions.

Experimental Protocol: Methylation of 3-Methylcatechol

Objective: To synthesize this compound by the methylation of 3-methylcatechol using a suitable methylating agent.

Materials:

-

3-Methylcatechol

-

Dimethyl sulfate (B86663) (or methyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylcatechol (1.0 eq) and anhydrous potassium carbonate (2.5 eq). Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Methylating Agent: Begin stirring the mixture and add dimethyl sulfate (2.2 eq) dropwise from a dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the filter cake with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. To the residue, add diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.

Applications in Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1] Its activated aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups.

One notable application is its use as a precursor in the synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one.[4][6][7] This highlights its role as a foundational scaffold for building more complex heterocyclic systems.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the precursor, 3-methylcatechol, to this compound and its subsequent use as a building block in further chemical synthesis.

Caption: Logical workflow for the synthesis and application of this compound.

This guide provides essential technical information on this compound for professionals engaged in chemical research and development. While direct involvement in specific signaling pathways is not prominently documented, its role as a crucial synthetic intermediate underscores its importance in the creation of novel molecules with potential biological activities.

References

- 1. This compound | 4463-33-6 | Benchchem [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound 99 4463-33-6 [sigmaaldrich.com]

- 5. This compound, 4463-33-6 [thegoodscentscompany.com]

- 6. This compound | 4463-33-6 [amp.chemicalbook.com]

- 7. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

A Technical Guide to 2,3-Dimethoxytoluene: Appearance, Odor, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxytoluene, also known as 3-methylveratrole, is an aromatic organic compound with the chemical formula C₉H₁₂O₂.[1][2][3][4] Structurally, it consists of a toluene (B28343) backbone substituted with two methoxy (B1213986) groups at the 2 and 3 positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules.[1] For instance, it has been utilized as a precursor in the synthesis of papaverine, a known analgesic, and in the preparation of 6,7-dimethoxy-4-hydroxyisochroman-3-one.[1][5] Its reactivity is largely governed by the electron-donating nature of the methoxy and methyl groups on the aromatic ring, making it susceptible to electrophilic substitution reactions.[1][4] This guide provides a comprehensive overview of its appearance, odor profile, and key physicochemical properties, along with standardized experimental protocols for their determination.

Organoleptic Properties

Appearance

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][3]

Odor Profile

This compound is characterized by a pleasant aromatic odor.[1]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 152.19 g/mol | [4][5][6] |

| CAS Number | 4463-33-6 | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Pleasant aromatic | [1] |

| Density | 1.025 g/mL at 25 °C | [5][6] |

| Boiling Point | 202-203 °C (at 760 mmHg) | [5][6] |

| Refractive Index | 1.514 (at 20°C, D-line) | [5][6] |

| Flash Point | 86 °C (186.8 °F) - Closed Cup | [5][6] |

| Solubility | Soluble in ethanol (B145695) and ether; limited solubility in water (est. 1010 mg/L at 25°C) | [1][4][7] |

| Vapor Pressure | 0.438 mmHg at 25 °C (estimated) | [7] |

| logP (o/w) | 2.262 (estimated) | [7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on internationally recognized standards.

Determination of Appearance

The appearance of a liquid chemical like this compound is determined by visual inspection and instrumental analysis.

-

4.1.1 Visual Inspection: A sample of the liquid is placed in a clear, colorless container, such as a glass vial or test tube, and observed against a white background under good lighting. The color, clarity, and presence of any particulate matter are noted.

-

4.1.2 Instrumental Color Measurement: For a quantitative assessment of color, a spectrophotometer can be used. The instrument measures the transmittance of light through the sample and can report the color in various scales, such as the Gardner color scale for yellowish liquids.

Determination of Odor Profile

The odor profile is determined using sensory evaluation techniques.

-

4.2.1 Olfactometry: This method involves the use of an olfactometer, an instrument that dilutes the odorous sample with odor-free air to different concentrations. A panel of trained sensory assessors sniffs the diluted samples to determine the detection threshold of the odor.

-

4.2.2 Gas Chromatography-Olfactometry (GC-O): This technique combines the separation capabilities of gas chromatography with human sensory detection. The sample is injected into a gas chromatograph, and as individual compounds elute from the column, they are directed to a sniffing port where a trained assessor can identify and describe the odor of each component.

Determination of Boiling Point

The boiling point range of volatile organic liquids is determined using distillation methods.

-

ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids: This method covers the determination of the distillation range of liquids that are chemically stable during the process.[5][8][9][10][11] A specified volume of the liquid is distilled under controlled conditions, and the temperatures at which the first drop of distillate is collected and at which the liquid has completely evaporated are recorded to define the boiling range.

Determination of Density

The density of liquid chemicals can be accurately measured using a digital density meter.

-

ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This method involves introducing a small volume of the liquid into an oscillating U-tube.[2][4][12][13][14] The instrument measures the change in the oscillation frequency of the tube caused by the sample, which is then used to calculate the density of the liquid.

Determination of Refractive Index

The refractive index is a fundamental physical property that can be measured using a refractometer.

-

ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids: This test method covers the measurement of the refractive index of transparent and light-colored hydrocarbon liquids.[1][6][15][16] A few drops of the sample are placed on the prism of the refractometer, and the instrument measures the angle at which light is bent as it passes through the liquid.

Determination of Flash Point

The flash point is a critical safety parameter determined using a closed-cup tester.

-

ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester: This method is used to determine the flash point of petroleum products and other liquids.[3][7][17][18][19] The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed. The temperature at which the flash occurs is recorded as the flash point.

Chemical Reactivity and Synthetic Utility

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the two methoxy groups and the methyl group.[20] These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

dot

Caption: Logical workflow of electrophilic aromatic substitution on this compound.

Experimental Workflow: Synthesis of a Derivative

The following diagram illustrates a general experimental workflow for the synthesis of a derivative from this compound, such as in the preparation of an intermediate for more complex molecules.

dot

Caption: A generalized experimental workflow for the synthesis and purification of a this compound derivative.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. ASTM D4052 - eralytics [eralytics.com]

- 5. store.astm.org [store.astm.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. store.astm.org [store.astm.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 15. store.astm.org [store.astm.org]

- 16. scribd.com [scribd.com]

- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 18. petrolube.com [petrolube.com]

- 19. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 20. This compound | 4463-33-6 | Benchchem [benchchem.com]

background information on o-Homoveratrole

An In-depth Technical Guide to o-Homoveratrole

This guide provides a comprehensive overview of o-Homoveratrole, also known as 3,4-dimethoxytoluene (B46254), tailored for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, synthesis methodologies, spectroscopic data, and known biological activities.

Chemical and Physical Properties

o-Homoveratrole is a disubstituted aromatic ether. Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for o-Homoveratrole

| Identifier | Value |

| IUPAC Name | 1,2-dimethoxy-4-methylbenzene |

| Synonyms | o-Homoveratrole, 3,4-Dimethoxytoluene, 4-Methylveratrole |

| CAS Number | 494-99-5[1][2] |

| Molecular Formula | C₉H₁₂O₂[1] |

| Molecular Weight | 152.19 g/mol [1] |

| InChI Key | GYPMBQZAVBFUIZ-UHFFFAOYSA-N[3] |

| SMILES | CC1=CC(=C(C=C1)OC)OC |

Table 2: Physical Properties of o-Homoveratrole

| Property | Value |

| Melting Point | 22-23 °C[4] |

| Boiling Point | 133-135 °C at 50 mmHg[1] |

| Density | 1.051 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.528[1] |

| Flash Point | 85.00 °C (185.00 °F)[5] |

Synthesis of o-Homoveratrole

o-Homoveratrole can be synthesized through various methods. Two detailed experimental protocols are provided below.

Synthesis via Wolff-Kishner Reduction of Veratraldehyde

A common and effective method for the synthesis of o-Homoveratrole is the Wolff-Kishner reduction of veratraldehyde.

Experimental Protocol:

-

A mixture of 91.5 g of veratraldehyde, 100 g of potassium hydroxide (B78521) (KOH), 75 ml of 95% hydrazine, and 700 ml of ethylene (B1197577) glycol is prepared in a suitable reaction vessel.[6]

-

The mixture is heated to reflux. The reflux is continued until the KOH pellets dissolve, which typically takes about 30 minutes. During this time, the hydrazone intermediate may separate as a yellow solid, and mild foaming can be observed.[6]

-

The reflux is continued, leading to the evolution of nitrogen gas and vigorous frothing. This step is continued for approximately 3 hours.[6]

-

After 3 hours, the reaction mixture is cooled to room temperature.[6]

-

The cooled solution is then poured into 1.5 liters of cold water.[6]

-

The resulting oily product is extracted with diethyl ether.[6]

-

The combined ether extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield a yellow oil.[6]

-

The crude product is purified by distillation to afford 65.7 g of 3,4-dimethoxytoluene as a colorless oil. The boiling point during distillation is reported as 68-72 °C at 0.05 mm Hg.[6]

Caption: Wolff-Kishner reduction of veratraldehyde to o-Homoveratrole.

Synthesis via Methylation of 4-Methylcatechol (B155104)

Another synthetic route involves the methylation of 4-methylcatechol using dimethyl carbonate.

Experimental Protocol:

-

A solution of 4-methylcatechol (1.82 mmol), cesium carbonate (1 equivalent per hydroxyl group), and 2 mL of dimethyl carbonate (DMC) in 2 mL of acetonitrile (B52724) is prepared in a 10 mL airtight glass vessel.[7]

-

The reaction vessel is heated in a microwave synthesis reactor to 10°C with a stirring rate of 600 rpm.[7]

-

The reaction is allowed to proceed for 120 minutes. The pressure within the vessel may increase from 0 to 11.4 bar during this time.[7]

-

After 120 minutes, the reaction mixture is cooled to room temperature, and the pressure is released.[7]

-

The resulting product mixture is analyzed by GC-FID and GC-MS to determine the yield of 3,4-dimethoxytoluene.[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of o-Homoveratrole.

Table 3: Mass Spectrometry Data for o-Homoveratrole

| m/z | Intensity |

| 152 | 100 |

| 137 | 80 |

| 109 | 40 |

| 91 | 30 |

| 77 | 20 |

| 65 | 15 |

| 51 | 10 |

| Note: Data is approximate and based on the NIST Mass Spectrometry Data Center.[8] |

Infrared (IR) Spectroscopy:

The IR spectrum of o-Homoveratrole shows characteristic peaks for aromatic C-H stretching, C-C stretching within the ring, and C-O stretching of the methoxy (B1213986) groups. A vapor phase IR spectrum is available through the NIST Chemistry WebBook.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra for o-Homoveratrole are available in various databases, including PubChem.[4] These spectra are essential for confirming the structure of the molecule.

Biological Activity

The biological activity of o-Homoveratrole is not extensively documented in publicly available literature. However, some insights can be drawn from related studies:

-

Antioxidant Activity: 3,4-Dimethoxytoluene has been identified as a component of beechwood creosote, which has demonstrated antioxidant activity.[10]

-

Neuroprotective Effects of a Related Compound: A structurally similar compound, 3',4'-dimethoxyflavone (B191118), has been shown to have neuroprotective effects by inhibiting parthanatos, a form of programmed cell death. This compound protected cortical neurons against cell death induced by NMDA.[11] While this does not directly implicate o-Homoveratrole, it suggests a potential area for future investigation into the bioactivity of methoxylated aromatic compounds.

Further research is required to fully elucidate the specific biological activities and potential therapeutic applications of o-Homoveratrole.

References

- 1. 3,4-Dimethoxytoluene | 494-99-5 [chemicalbook.com]

- 2. 3,4-Dimethoxytoluene, 98% | Fisher Scientific [fishersci.ca]

- 3. 3,4-Dimethoxytoluene (CAS 494-99-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3,4-Dimethoxytoluene | C9H12O2 | CID 68126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-dimethoxytoluene, 494-99-5 [thegoodscentscompany.com]

- 6. prepchem.com [prepchem.com]

- 7. 3,4-Dimethoxytoluene synthesis - chemicalbook [chemicalbook.com]

- 8. 3,4-Dimethoxytoluene [webbook.nist.gov]

- 9. 3,4-Dimethoxytoluene [webbook.nist.gov]

- 10. 3,4-Dimethoxytoluene [webbook.nist.gov]

- 11. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Dimethoxytoluene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the six isomers of dimethoxytoluene, focusing on their discovery, historical context, synthesis, and physicochemical properties. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Historical Context

The study of dimethoxytoluene isomers is rooted in the broader exploration of substituted aromatic compounds and the development of fundamental organic reactions, particularly ether synthesis. While specific discovery dates for each isomer are not always well-documented, their history is intrinsically linked to the advancement of O-methylation techniques for phenols in the late 19th and early 20th centuries. Early methods relied on reagents like methyl iodide and dimethyl sulfate (B86663) to convert dihydroxytoluenes (such as catechols, resorcinols, and hydroquinones) into their corresponding dimethyl ethers. These isomers have since found utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. For instance, 3,5-Dimethoxytoluene (B1218936) was first synthesized in the mid-20th century during studies of substituted aromatics and serves as a key building block.[1]

The primary route to these compounds has historically been the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent. The choice of starting material—the specific dihydroxytoluene isomer—dictates the final product.

Physicochemical and Spectroscopic Data

The six isomers of dimethoxytoluene, while sharing the same molecular formula (C₉H₁₂O₂) and molecular weight (152.19 g/mol ), exhibit distinct physical and spectroscopic properties due to the different substitution patterns on the aromatic ring. These differences are critical for their identification and separation.

Physical Properties

The physical properties of the dimethoxytoluene isomers are summarized in the table below. These values are essential for predicting their behavior in various solvents and for designing purification procedures such as distillation and recrystallization.

| Isomer | IUPAC Name | CAS No. | M.P. (°C) | B.P. (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2,3-DMT | 1,2-Dimethoxy-3-methylbenzene | 4463-33-6 | N/A | 202-203 | 1.025 | 1.514 |

| 2,4-DMT | 1,3-Dimethoxy-4-methylbenzene | 38064-90-3 | N/A | 110-120 (30 mmHg) | 1.036 | 1.524 |

| 2,5-DMT | 1,4-Dimethoxy-2-methylbenzene | 24599-58-4 | 19-21 | 218-220 | 1.049 | 1.522 |

| 2,6-DMT | 1,3-Dimethoxy-2-methylbenzene | 5673-07-4 | 39-41 | N/A | N/A | N/A |

| 3,4-DMT | 1,2-Dimethoxy-4-methylbenzene | 494-99-5 | 22-23 | 219-220 | 1.051 | 1.528 |

| 3,5-DMT | 1,3-Dimethoxy-5-methylbenzene | 4179-19-5 | N/A | 244 | 1.039 | 1.522 |

Data compiled from various sources.[1][2][3][4][5][6][7]N/A: Not available in the searched literature.

Spectroscopic Data Summary

Spectroscopic analysis is the cornerstone of structural elucidation for these isomers. The unique electronic environment of each proton and carbon atom results in a distinct NMR spectrum.

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2,3-DMT | 6.99 (t, J=7.9 Hz, 1H), 6.85 (d, J=7.9 Hz, 1H), 6.79 (d, J=7.9 Hz, 1H), 3.87 (s, 3H), 3.84 (s, 3H), 2.29 (s, 3H) | 152.9, 147.2, 131.2, 124.0, 121.9, 110.1, 60.6, 55.8, 16.0 |

| 2,4-DMT | 7.01 (d, J=8.2 Hz, 1H), 6.51 (dd, J=8.2, 2.4 Hz, 1H), 6.47 (d, J=2.4 Hz, 1H), 3.81 (s, 3H), 3.80 (s, 3H), 2.17 (s, 3H) | 159.5, 157.4, 127.8, 120.9, 104.9, 98.6, 55.4, 55.3, 16.2 |

| 2,5-DMT | 6.75 (s, 1H), 6.72 (d, J=8.5 Hz, 1H), 6.67 (d, J=8.5 Hz, 1H), 3.81 (s, 3H), 3.77 (s, 3H), 2.22 (s, 3H) | 153.7, 150.0, 122.1, 112.9, 112.1, 111.4, 56.4, 55.7, 16.1 |

| 2,6-DMT | 7.10 (t, J=8.3 Hz, 1H), 6.55 (d, J=8.3 Hz, 2H), 3.85 (s, 6H), 2.15 (s, 3H) | 158.4, 129.1, 124.0, 104.8, 55.7, 11.9 |

| 3,4-DMT | 6.80-6.70 (m, 3H), 3.88 (s, 3H), 3.86 (s, 3H), 2.22 (s, 3H) | 149.0, 147.7, 129.9, 120.8, 111.9, 111.0, 55.9, 55.8, 21.6 |

| 3,5-DMT | 6.35 (d, J=2.3 Hz, 2H), 6.28 (t, J=2.3 Hz, 1H), 3.78 (s, 6H), 2.30 (s, 3H) | 160.9, 140.9, 105.8, 97.4, 55.2, 21.8 |

Note: NMR data is compiled from various sources and may vary slightly based on solvent and instrument.[2][4][8][9][10][11][12][13][14][15][16][17]

Synthesis and Experimental Protocols

The most common and historically significant method for synthesizing dimethoxytoluene isomers is the O-methylation of the corresponding dihydroxytoluene or hydroxymethoxy-toluene precursors.

General Synthetic Workflow

The general workflow for the synthesis of dimethoxytoluene isomers via O-methylation is depicted below. This process involves the deprotonation of the hydroxyl group(s) with a base, followed by nucleophilic attack on the methylating agent.

Caption: General experimental workflow for the synthesis and purification of dimethoxytoluene isomers.

Synthesis of 3,5-Dimethoxytoluene (Orcinol Dimethyl Ether)

This isomer is reliably synthesized from orcinol (B57675). The following protocol is adapted from a procedure in Organic Syntheses.[8]

Reaction Scheme: Orcinol + 2 (CH₃)₂SO₄ --(K₂CO₃, Acetone)--> 3,5-Dimethoxytoluene

Experimental Protocol:

-

Setup: A 1-liter, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charging Flask: The flask is charged with anhydrous potassium carbonate (124 g, 0.984 mol), acetone (410 mL), and orcinol monohydrate (42.6 g, 0.344 mol).

-

Addition of Methylating Agent: Stirring is initiated, and dimethyl sulfate (94.5 g, 0.750 mol) is added from the dropping funnel over a period of 2 minutes. The mixture will warm and begin to reflux spontaneously.

-

Reaction: After the initial spontaneous reflux subsides (approx. 15-20 minutes), the mixture is heated under gentle reflux with continued stirring for an additional 4 hours.

-

Workup - Quenching: The reaction is cooled, and a 50-mL portion of concentrated aqueous ammonia (B1221849) is added to destroy any excess dimethyl sulfate. The mixture is stirred and heated for 10 minutes.

-

Workup - Extraction: After cooling, the mixture is diluted with water to a total volume of approximately 750 mL. The layers are separated, and the aqueous layer is extracted twice with 150-mL portions of ether.

-

Workup - Washing: The combined organic layers are washed with 50 mL of water, twice with 50-mL portions of 3 N sodium hydroxide (B78521) solution, and once with 50 mL of saturated aqueous sodium chloride.

-

Isolation: The organic phase is dried over anhydrous magnesium sulfate. The ether is evaporated at atmospheric pressure.

-

Purification: The residual liquid is purified by vacuum distillation to yield 3,5-dimethoxytoluene (b.p. 133–135 °C at 40 mm Hg). The expected yield is 94–96%.[8]

Caption: Synthetic workflow for 3,5-Dimethoxytoluene from Orcinol.

Synthesis of 2,5-Dimethoxytoluene (B1361827)

This isomer is prepared from 2-methylhydroquinone. The following protocol uses trimethylphosphate as the methylating agent.[9][18]

Reaction Scheme: 2-Methylhydroquinone + 2 (CH₃O)₃PO --(NaOH, H₂O)--> 2,5-Dimethoxytoluene

Experimental Protocol:

-

Setup: A 250-mL round-bottom flask is placed in a room temperature water bath and equipped with a magnetic stirrer.

-

Charging Flask: 2-Methylhydroquinone (30.5 g, 0.246 mol) is added to the flask.

-

Addition of Base: While stirring, 110 mL of 20% aqueous sodium hydroxide is added. The solid should dissolve quickly.

-

Addition of Methylating Agent: After one minute, trimethylphosphate (70 mL) is added.

-

Reaction: A reflux condenser is attached, and the water bath is slowly heated to a gentle boil over 30 minutes. The reaction is allowed to reflux for 1 hour.

-

Workup - Extraction: The mixture is cooled to room temperature and transferred to a separatory funnel containing 200 mL of cold water. The aqueous phase is extracted three times with 100-mL portions of dichloromethane (B109758) (DCM).

-

Workup - Washing: The combined DCM extracts are washed three times with 100-mL portions of 10% aqueous sodium hydroxide to remove any unreacted or partially methylated starting material. This is followed by a wash with deionized water and then brine.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the DCM is removed by distillation at atmospheric pressure.

-

Purification: The remaining crude oil is purified by vacuum distillation (approx. 120-125 °C at aspirator pressure) to yield pure 2,5-dimethoxytoluene as a colorless oil that may crystallize upon cooling.[18]

Caption: Synthetic workflow for 2,5-Dimethoxytoluene from 2-Methylhydroquinone.

Synthesis of 3,4-Dimethoxytoluene (B46254) (Homoveratrole)

While this isomer can be prepared by methylation of 4-methylcatechol (B155104) or 4-methylguaiacol, a common laboratory preparation involves the Wolff-Kishner-Huang reduction of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).[18]

Reaction Scheme: Veratraldehyde + H₂NNH₂ --(KOH, Ethylene (B1197577) Glycol)--> 3,4-Dimethoxytoluene

Experimental Protocol:

-

Setup: A flask is equipped with a reflux condenser and magnetic stirrer.

-

Charging Flask: Veratraldehyde (91.5 g), potassium hydroxide (100 g), 95% hydrazine (B178648) (75 mL), and ethylene glycol (700 mL) are added to the flask.

-

Hydrazone Formation: The mixture is heated at reflux for approximately 30 minutes until the KOH pellets dissolve and the intermediate hydrazone separates as a yellow solid.

-

Reduction: Heating is continued at reflux. Vigorous evolution of nitrogen gas will occur. The reflux is maintained for 3 hours.

-

Workup: The solution is cooled and poured into 1.5 L of cold water.

-

Extraction: The resulting oily product is extracted into diethyl ether.

-

Isolation and Purification: The combined ether extracts are washed with water, dried, and evaporated to yield a yellow oil. This crude product is then purified by vacuum distillation (b.p. 68–72 °C at 0.05 mmHg) to give colorless 3,4-dimethoxytoluene.[18]

Synthesis of Other Isomers (2,3-, 2,4-, and 2,6-DMT)

Detailed, step-by-step published protocols for these isomers are less common than for the 3,5- and 2,5- isomers. However, they can be readily prepared using the general methylation procedure described for 3,5-dimethoxytoluene, starting from the appropriate dihydroxytoluene precursor.

-

2,3-Dimethoxytoluene is synthesized from 3-methylcatechol .

-

2,4-Dimethoxytoluene is synthesized from 4-methylresorcinol .

-

2,6-Dimethoxytoluene is synthesized from 2-methylresorcinol .[19]

The protocol involves reacting the corresponding precursor with at least two equivalents of a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like acetone or DMF. The workup and purification would follow the general workflow of quenching, extraction, washing, drying, and final purification by distillation or recrystallization (for solids like 2,6-DMT).

Applications in Research and Industry

Dimethoxytoluene isomers serve as versatile intermediates in organic synthesis.

-

Fine Chemicals and Fragrance: Their pleasant, mild aromatic odors lead to their use in the fragrance and flavoring industry.[1] 3,5-Dimethoxytoluene, for example, is a major scent compound in many rose varieties.[20]

-

Pharmaceutical Synthesis: They are used as building blocks for more complex pharmaceutical agents. For instance, this compound is an intermediate in the synthesis of papaverine, a vasodilator.

-

Research Applications: These compounds are frequently used as starting materials for creating libraries of substituted aromatic compounds for screening in drug discovery and materials science. For example, 2,5-dimethoxytoluene is a reagent for synthesizing labeled 2,5-dimethoxy-4-methylbenzaldehyde, a precursor for psychoactive compounds.[6]

Conclusion

The six isomers of dimethoxytoluene, while structurally similar, possess unique properties that make them distinct chemical entities. Their history is tied to the development of classical organic reactions, and their synthesis, primarily through the O-methylation of dihydroxytoluenes, remains a fundamental transformation in organic chemistry. This guide provides a consolidated resource on their properties, historical context, and detailed synthetic methodologies, aiming to facilitate their use in modern chemical research and development.

References

- 1. Page loading... [guidechem.com]

- 2. 3,4-Dimethoxytoluene | C9H12O2 | CID 68126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3,4-Dimethoxytoluene [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. 3,5-Dimethoxytoluene [webbook.nist.gov]

- 7. 3,4-dimethoxytoluene, 494-99-5 [thegoodscentscompany.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3,5-Dimethoxytoluene(4179-19-5) 1H NMR [m.chemicalbook.com]

- 10. 2,6-DIMETHOXYTOLUENE(5673-07-4) 1H NMR [m.chemicalbook.com]

- 11. 2,6-Dimethoxytoluene | C9H12O2 | CID 79755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 2,5-Dimethoxytoluene | C9H12O2 | CID 90552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 16. This compound(4463-33-6) 1H NMR spectrum [chemicalbook.com]

- 17. PubChemLite - 3,4-dimethoxytoluene (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 18. Preparation of 2,5-dimethoxytoluene via TMP , Hive Novel Discourse [chemistry.mdma.ch]

- 19. 2-Methylresorcinol | 608-25-3 [chemicalbook.com]

- 20. 3,4-Dimethoxytoluene [webbook.nist.gov]

The Enigmatic Presence of 2,3-Dimethoxytoluene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxytoluene, a volatile organic compound, is a naturally occurring aromatic ether found in the essential oils of certain plant species. While its presence is often subtle, its unique chemical structure and potential biological activities warrant a closer examination. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, biosynthesis, and analytical methodologies for this compound in plants. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the exploration of novel plant-derived compounds.

Natural Occurrence and Quantitative Data

The identification of this compound in the plant kingdom has been limited, suggesting it is a minor constituent in the volatile profiles of most plants. To date, the most definitive identification has been in the essential oil of Laurus nobilis, commonly known as bay laurel. However, quantitative data remains sparse, with reports indicating a concentration of less than 0.10% in laurel leaf oil.

While direct quantification of this compound is not widely reported, the presence of its isomers, such as 3,5-dimethoxytoluene (B1218936), has been documented in a broader range of plants, including various rose species, wild daffodil (Narcissus pseudonarcissus), and wild tulip (Tulipa sylvestris). This suggests that the enzymatic machinery for producing dimethoxytoluene structures exists in the plant kingdom, and further investigation may reveal a wider distribution of the 2,3-isomer.

Table 1: Quantitative Data on the Occurrence of this compound in Plants

| Plant Species | Common Name | Plant Part | Concentration (% of essential oil) | Reference |

| Laurus nobilis | Bay Laurel | Leaf | < 0.10 | [1] |

Proposed Biosynthetic Pathway

The biosynthetic pathway of this compound has not been explicitly elucidated. However, based on the established biosynthesis of related methoxylated aromatic compounds in plants, a hypothetical pathway can be proposed. The biosynthesis of 3,5-dimethoxytoluene in roses, for instance, involves the action of O-methyltransferases (OMTs) on a precursor molecule, orcinol.[2]

A plausible pathway for this compound could originate from a methylated phenolic precursor. The core toluene (B28343) structure suggests a link to the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and other aromatic compounds in plants. A potential precursor, 3-methylcatechol (B131232) (3-methyl-1,2-dihydroxybenzene), could undergo sequential O-methylation at the hydroxyl groups to yield this compound. This reaction would be catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve extraction of the volatile fraction followed by chromatographic analysis.

Extraction of Essential Oil by Hydrodistillation

This is a common method for extracting essential oils from aromatic plants.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Fresh or dried plant material (e.g., leaves of Laurus nobilis) is placed in the round-bottom flask with a sufficient amount of distilled water.

-

The mixture is heated to boiling, and the steam, carrying the volatile compounds, passes through the condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in the Clevenger apparatus.

-

The less dense essential oil separates from the aqueous phase and can be collected.

-

The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique suitable for the analysis of volatile and semi-volatile compounds from a sample's headspace.

-

Apparatus: SPME fiber holder and fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), gas-tight vials with septa, heating block or water bath.

-

Procedure:

-

A known amount of finely ground plant material is placed in a gas-tight vial.

-

The vial is sealed and heated to a specific temperature (e.g., 60-80°C) for a defined period to allow volatile compounds to equilibrate in the headspace.

-

The SPME fiber is exposed to the headspace for a set time to adsorb the volatile compounds.

-

The fiber is then retracted and immediately inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C).

-

Injector and Detector Temperatures: The injector and detector temperatures are set high enough to ensure efficient vaporization of the sample and prevent condensation.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification can be performed using an internal or external standard method. A calibration curve is generated using known concentrations of a this compound standard.

Conclusion

This compound represents a minor yet intriguing component of the plant volatilome. While its known natural distribution is currently limited, the presence of related compounds in a variety of plant species suggests a broader occurrence may be uncovered with more targeted analytical approaches. The proposed biosynthetic pathway, centered around the activity of O-methyltransferases, provides a framework for future research into the genetic and enzymatic basis of its production. The detailed experimental protocols outlined in this guide offer a starting point for researchers aiming to isolate, identify, and quantify this compound in various plant matrices. Further investigation into the natural occurrence and biological activities of this compound holds the potential to unveil novel applications in fields ranging from flavor and fragrance chemistry to pharmacology and drug development.

References

Methodological & Application

Application Note: Synthesis of 2,3-Dimethoxytoluene via Methylation of 2-Methoxy-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2,3-dimethoxytoluene, a valuable intermediate in organic synthesis. The method described is the O-methylation of 2-methoxy-3-methylphenol (B1664559). This document outlines two common procedures for this conversion: a traditional method using dimethyl sulfate (B86663) and a greener approach utilizing dimethyl carbonate. Detailed experimental protocols, tables of quantitative data, and characterization information are provided to guide researchers in successfully performing this transformation.

Introduction

This compound, also known as 3-methylveratrole, is an important building block in the synthesis of various pharmaceutical and fine chemical products. A primary and established route for its preparation is the methylation of the hydroxyl group of 2-methoxy-3-methylphenol.[1] This reaction can be achieved using various methylating agents. Traditional methods often employ toxic and hazardous reagents such as dimethyl sulfate or methyl halides.[1] More contemporary and environmentally benign approaches utilize dimethyl carbonate (DMC) as a greener methylating agent.[2] The selection of the appropriate method may depend on factors such as scale, available resources, and green chemistry considerations. This note provides protocols for both a dimethyl sulfate and a dimethyl carbonate-based methylation.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 2-Methoxy-3-methylphenol | C₈H₁₀O₂ | 138.16 |

| This compound | C₉H₁₂O₂ | 152.19 |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 |

| Dimethyl Carbonate | C₃H₆O₃ | 90.08 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| Acetone | C₃H₆O | 58.08 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Sodium Hydroxide | NaOH | 40.00 |

| Brine (saturated NaCl solution) | NaCl | 58.44 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Experimental Protocols

Two distinct protocols for the methylation of 2-methoxy-3-methylphenol are presented below.

Protocol 1: Methylation using Dimethyl Sulfate

This protocol is a traditional and often high-yielding method for O-methylation.

Procedure:

-

To a solution of 2-methoxy-3-methylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: Green Methylation using Dimethyl Carbonate

This protocol utilizes the more environmentally friendly methylating agent, dimethyl carbonate.[2][3][4][5]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methoxy-3-methylphenol (1.0 eq), dimethyl carbonate (used as both reagent and solvent), and potassium carbonate (2.0 eq).

-

Heat the mixture to reflux (approximately 90 °C) and maintain for 8-12 hours. The reaction can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Remove the excess dimethyl carbonate by distillation.

-

Dissolve the residue in a suitable organic solvent like diethyl ether.

-

Wash the organic solution with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Reaction Workflow

References

- 1. iris.unive.it [iris.unive.it]

- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 3. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 4. Selective O-methylation of phenol with dimethyl carbonate over X-zeolites | Semantic Scholar [semanticscholar.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

The Versatility of 2,3-Dimethoxytoluene in Organic Synthesis: A Guide for Researchers

Shanghai, China - 2,3-Dimethoxytoluene, also known as 3-methylveratrole, is a readily available aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two electron-donating methoxy (B1213986) groups and a methyl group on the benzene (B151609) ring, dictates its reactivity and makes it a valuable precursor for pharmaceuticals, agrochemicals, and other fine chemicals. This application note provides detailed protocols for key synthetic transformations of this compound and highlights its utility in the synthesis of bioactive compounds.

Key Synthetic Transformations

The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution reactions. The directing effects of the methoxy and methyl groups predominantly favor substitution at the C-6 position, para to the methyl group and ortho to a methoxy group.